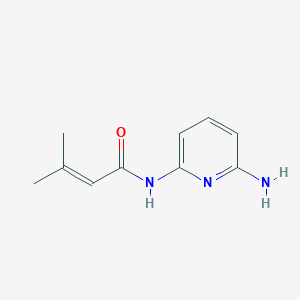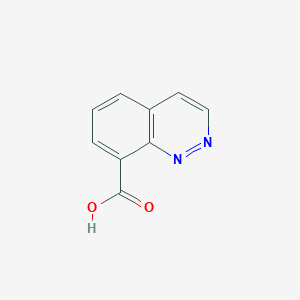
2-(Bromomethyl)-3-chloro-5-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-chloro-5-methylpyrazine: is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloro-5-methylpyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-5-methylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl group to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-3-chloro-5-methylpyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazines.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of the compound can lead to the formation of 2-(methyl)-3-chloro-5-methylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(Methyl)-3-chloro-5-methylpyrazine.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a precursor for the synthesis of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-methylpyrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, resulting in the formation of covalent bonds with proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and replication.
Comparación Con Compuestos Similares
2-(Bromomethyl)benzophenone: Similar in structure but with a benzene ring instead of a pyrazine ring.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrazine ring.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group instead of a pyrazine ring.
Uniqueness: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6BrClN2 |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |
Clave InChI |
KKSZZYRJEAFETN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)





![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

